tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Overview
Description
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . “tert-Butyl ( (1R,3R)-3-hydroxycyclopentyl)carbamate” is a compound with the molecular weight of 201.27 .
Synthesis Analysis
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Molecular Structure Analysis
The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The molecular weight is 117.1463 . The molecular formula of “tert-Butyl ( (1R,3R)-3-hydroxycyclopentyl)carbamate” is C10H19NO3 .
Chemical Reactions Analysis
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Physical and Chemical Properties Analysis
“tert-Butyl carbamate” is a solid substance that appears white to pale yellow or pale pink . It has a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .
Scientific Research Applications
Enantioselective Synthesis
- Intermediate for Enantioselective Synthesis : The compound is used as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. It is significant in proving the relative substitution of the cyclopentane ring in these intermediates (Ober, Marsch, Harms, & Carell, 2004).
Pharmaceutical Research
- Genotoxic Impurity Characterization : It's used in the characterization and evaluation of trace levels of genotoxic impurities in pharmaceutical substances, specifically in Bictegravir sodium, by using liquid chromatography-tandem mass spectrometry (Puppala, Subbaiah, & Maheswaramma, 2022).
Chemical Synthesis
- Stereoisomer Synthesis : An efficient stereoselective route was developed for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid (Wang, Ma, Reddy, & Hu, 2017).
- Mild and Efficient Synthesis : The compound is used in a mild and efficient one-pot Curtius rearrangement, allowing for high-yield synthesis of tert-butyl carbamate from a range of substrates (Lebel & Leogane, 2005).
Crystallography and Structural Studies
- Crystallographic Applications : Used in crystallographic studies to determine the structure and conformation of molecules, as seen in studies of tert-butyl carbamate derivatives and their metalation reactions (Sieburth, Somers, & O'hare, 1996).
- Intramolecular Hydrogen Bond Studies : The compound's structure has been used to study intramolecular hydrogen bonds and absolute configurations in molecular crystallography (Weber, Ettmayer, Hübner, & Gstach, 1995).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009075-44-8 | |
Record name | tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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